molecular formula C19H15N3O3 B2844948 N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide CAS No. 300375-35-3

N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide

Cat. No.: B2844948
CAS No.: 300375-35-3
M. Wt: 333.347
InChI Key: MUNMANGKFZWINM-UHFFFAOYSA-N
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Description

N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide is a benzamide derivative characterized by a central diketonic backbone (C=O groups at positions 1 and 2 of the ethyl chain) substituted with a phenyl group and a 2-oxopyrimidinyl moiety. This structure confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications. Benzamide derivatives are widely studied for their roles in ion channel modulation, enzyme inhibition, and antimicrobial activity .

Properties

IUPAC Name

N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-16(14-8-3-1-4-9-14)17(22-13-7-12-20-19(22)25)21-18(24)15-10-5-2-6-11-15/h1-13,17H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNMANGKFZWINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)N3C=CC=NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H13N3O2
CAS Number300375-35-3
Molecular Weight269.28 g/mol

The compound is characterized by the presence of a benzamide structure linked to a pyrimidine derivative, which is believed to contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin production. This inhibition can lead to potential applications in skin whitening and pigmentation disorders .
  • Antimicrobial Activity : Benzamide derivatives have been reported to possess antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Antioxidant Properties : Certain studies have demonstrated that similar compounds exhibit significant antioxidant activity, scavenging free radicals and reducing oxidative stress in cells .

Case Study 1: Tyrosinase Inhibition

In a study examining the tyrosinase inhibitory effects of various benzamide derivatives, it was found that certain structural modifications significantly enhanced inhibitory potency. For example, compounds with hydroxyl substitutions showed IC50 values lower than those of standard inhibitors like kojic acid. The study suggests that the presence of specific functional groups can enhance the biological activity of benzamide derivatives .

Case Study 2: Antimicrobial Efficacy

A series of benzamides, including those related to this compound, were tested against various bacterial strains. The results indicated that some derivatives exhibited considerable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests potential therapeutic applications in treating bacterial infections .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

Activity TypeObserved EffectsReference
Tyrosinase InhibitionSignificant inhibition observed
AntimicrobialEffective against multiple bacterial strains
AntioxidantScavenging activity demonstrated

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of benzamides, including N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide, exhibit promising anticancer activities. For instance, compounds with similar structures have been evaluated for their effects on human cancer cell lines, demonstrating significant cytotoxicity against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Benzamide derivatives have also shown considerable antimicrobial properties. Research has highlighted their effectiveness against a range of pathogens, including bacteria and fungi. The incorporation of pyrimidine moieties has been linked to enhanced biological activity, suggesting that this compound may possess similar antimicrobial effects .

Insecticidal and Fungicidal Applications

In agrochemical research, compounds related to this compound have been designed as potential pesticides. Studies have reported that specific benzamide derivatives exhibit strong larvicidal and fungicidal activities against various pests and fungal pathogens. The efficacy of these compounds suggests that they could serve as lead structures for developing new agricultural chemicals .

Case Studies and Research Findings

Study Focus Findings
Xu et al., 2020Synthesis and Biological ActivityReported high larvicidal activity (100% at 10 mg/L) for certain benzamide derivatives; potential for fungicidal applications as well .
Recent Anticancer ResearchAnticancer ActivityDemonstrated significant cytotoxic effects on A549 lung cancer cells; mechanism involves apoptosis .
Agrochemical StudyInsecticidal PropertiesIdentified strong insecticidal activity against mosquito larvae; compounds showed effective inhibition against Botrytis cinerea at low concentrations .

Comparison with Similar Compounds

Structural Features

The compound’s core structure aligns with other N-substituted benzamides but distinguishes itself via the 2-oxopyrimidinyl group. Key comparisons include:

Compound Name Substituents/Modifications Key Structural Differences
N-(2-Oxo-2-phenylacetyl)benzamide Phenylacetyl group at C2 Lacks pyrimidinyl ring; simpler diketone structure
N-(1,1-dimethyl-2-oxo-2-phenylethyl)-2-methylbenzamide Methyl groups at C1 and C2; methyl substitution on benzamide Bulky alkyl groups reduce conformational flexibility
N-(2-oxo-2-piperazin-1-ylethyl)benzamide Piperazine ring at C2 Basic piperazine moiety enhances solubility but alters electronic profile
Compound 15 (Torin2 analog) Naphthyridine and trifluoromethylphenyl groups Larger heterocyclic system (naphthyridine) increases aromatic interactions

Crystallographic Insights :

  • The extended conjugation in N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide may enhance binding to enzymes or receptors via additional hydrogen bonds or van der Waals interactions.

Yield Considerations :

  • Palladium-catalyzed cross-coupling (e.g., in ) often achieves higher yields (40–60%) compared to photochemical methods (<30% in ).

Pharmacological and Biochemical Activities

Key Observations :

  • Pyrimidine-containing analogs (e.g., SARS-CoV-2 Mpro inhibitors ) exhibit enhanced specificity for enzyme active sites due to heterocyclic H-bonding capacity.
  • Bulkier substituents (e.g., naphthyridine in ) improve target engagement but may reduce bioavailability.

Molecular Interactions and Binding

  • Hydrogen Bonding : The pyrimidinyl group in the target compound can act as a dual H-bond acceptor (via carbonyl and ring nitrogen), akin to interactions seen in SARS-CoV-2 Mpro inhibitors .
  • Hydrophobic Effects : The phenyl group at C2 contributes to hydrophobic packing, similar to N-(2-oxo-2-phenylacetyl)benzamide’s crystal structure .

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